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Abstract
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a heterocyclic compound of

significant interest in medicinal chemistry and materials science. Its structural motif, featuring a

dihydrobenzofuran core coupled with a carboxylic acid group, provides a versatile scaffold for

developing novel therapeutic agents and functional materials. Understanding the fundamental

physicochemical properties of this molecule is a critical prerequisite for its successful

application. This guide provides a comprehensive analysis of its key characteristics, including

structural features, solubility, acidity (pKa), and lipophilicity. We delve into the established

experimental methodologies for determining these parameters, explaining the rationale behind

procedural choices and the interpretation of results. This document is intended to serve as a

foundational resource for researchers engaged in the synthesis, evaluation, and application of

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid and its derivatives.

Introduction: The Significance of a
Dihydrobenzofuran Scaffold
The dihydrobenzofuran ring system is a privileged scaffold in drug discovery, appearing in a

wide array of natural products and synthetic molecules with potent biological activities. The
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fusion of a benzene ring with a dihydrofuran ring creates a semi-rigid structure that can

effectively orient functional groups for optimal interaction with biological targets. The addition of

a carboxylic acid at the 5-position, as in 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic
acid, introduces a key site for ionic interactions, hydrogen bonding, and potential prodrug

strategies.

The methyl group at the 2-position introduces a chiral center, meaning the compound can exist

as two distinct enantiomers ((R) and (S)). This chirality is a critical consideration in drug

development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Before any advanced application, a thorough characterization of the molecule's fundamental

physicochemical properties is essential. These properties govern its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing

feasibility.

Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. 2-Methyl-2,3-dihydro-
1-benzofuran-5-carboxylic acid, with the chemical formula C₁₀H₁₀O₃, possesses a unique

combination of aromatic and aliphatic features.

Structural Identifiers
A precise understanding of a compound begins with its unequivocal identification. The following

table summarizes the key identifiers for 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic
acid.

Identifier Value Source

IUPAC Name
2-Methyl-2,3-dihydro-1-

benzofuran-5-carboxylic acid
N/A

CAS Number 103204-80-4 ChemicalBook[1]

Molecular Formula C₁₀H₁₀O₃ ChemicalBook[1]

Molecular Weight 178.18 g/mol ChemicalBook[1]

Canonical SMILES CC1Cc2cc(ccc2O1)C(=O)O N/A
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Chemical Structure Diagram
The structural formula provides a visual representation of the atomic arrangement and bonding.

Caption: 2D Structure of the target molecule.

Solubility Profile
Solubility is a cornerstone of drug development, directly influencing a drug's bioavailability and

formulation. It is defined as the maximum concentration of a substance that can dissolve in a

solvent at a given temperature. For oral drug candidates, aqueous solubility is a critical

determinant of absorption from the gastrointestinal tract.

While specific experimental solubility data for 2-Methyl-2,3-dihydro-1-benzofuran-5-
carboxylic acid is not readily available in the public domain, we can infer its likely behavior

based on its structural components. The carboxylic acid group is polar and capable of

hydrogen bonding, which will contribute to its solubility in polar solvents like water, especially at

pH values above its pKa where it exists in the more soluble carboxylate form. Conversely, the

dihydrobenzofuran core is largely nonpolar and will favor solubility in organic solvents.

Expected Solubility:

Aqueous Solvents: Sparingly soluble in neutral water, with solubility increasing significantly in

alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to salt

formation.

Polar Aprotic Solvents: Likely to be soluble in solvents such as dimethyl sulfoxide (DMSO)

and dimethylformamide (DMF).

Alcohols: Good solubility is expected in methanol and ethanol.

Nonpolar Solvents: Poor solubility is anticipated in nonpolar solvents like hexanes.

Experimental Protocol: Thermodynamic Solubility
Determination
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The gold-standard method for determining thermodynamic solubility is the shake-flask method.

This protocol ensures that a true equilibrium is reached between the dissolved and undissolved

solid.

Methodology:

Preparation: Add an excess amount of the solid compound to a known volume of the desired

solvent (e.g., phosphate-buffered saline pH 7.4) in a glass vial. The excess solid is crucial to

ensure saturation.

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C)

for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker

bath or rotating wheel is used for this purpose.

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period

to let the undissolved solid settle. Alternatively, centrifuge the samples at a low speed to

pellet the excess solid.

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are

transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of

the dissolved compound using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.

Calculation: The solubility is calculated from the measured concentration and the dilution

factor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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